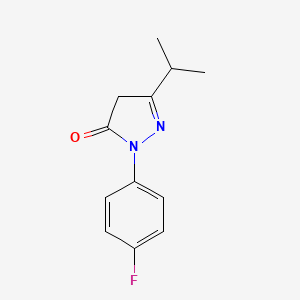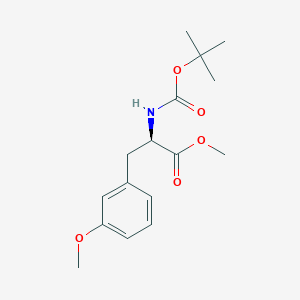
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, which is also known as 4-fluoro-1-propyl-3-phenylpyrazole-5-one (FPPP), is a pyrazole-based compound that has recently been studied for its potential use in pharmaceuticals, materials science, and biochemistry. Pyrazoles are heterocyclic compounds that are composed of three nitrogen atoms and one carbon atom. The unique structure of pyrazoles makes them attractive for use in a variety of applications, such as drugs, materials, and biochemistry. FPPP is an example of a pyrazole-based compound that has been studied for its potential use in a variety of applications.
Aplicaciones Científicas De Investigación
FPPP has been studied for its potential use in a variety of scientific research applications, including materials science, biochemistry, and pharmaceuticals. In materials science, FPPP has been studied as a potential building block for the synthesis of polymers. In biochemistry, FPPP has been studied for its potential use as a ligand for metal complexes, which could be used for catalysis or for the study of enzyme-substrate interactions. In pharmaceuticals, FPPP has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of FPPP is not yet fully understood, but it is believed to involve the interaction of the pyrazole ring with various biological targets. In particular, FPPP has been shown to interact with a variety of enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to interact with several receptors, including the serotonin receptor and the GABA receptor, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
FPPP has been shown to have a variety of biochemical and physiological effects. In particular, FPPP has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to inhibit the activity of several receptors, including the serotonin receptor and the GABA receptor. FPPP has also been shown to have anti-inflammatory, anti-cancer, and anti-Alzheimer’s disease effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for use in laboratory experiments. First, FPPP is relatively easy to synthesize, which makes it a convenient compound for laboratory use. Second, FPPP has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. Finally, FPPP is relatively inexpensive, which makes it a cost-effective compound for laboratory use.
However, there are also several limitations to using FPPP in laboratory experiments. First, the mechanism of action of FPPP is not yet fully understood, which limits its use in certain experiments. Second, FPPP has a relatively short half-life, which limits its use in certain experiments. Finally, FPPP is not yet approved for use in humans, which limits its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of FPPP in scientific research. First, further research could be conducted to better understand the mechanism of action of FPPP, which could lead to the development of more effective drugs and treatments. Second, further research could be conducted to develop more efficient methods for synthesizing FPPP, which could lead to the development of more cost-effective compounds. Third, further research could be conducted to develop better methods for delivering FPPP, which could lead to the development of more effective treatments. Finally, further research could be conducted to explore the potential use of FPPP in materials science, which could lead to the development of more efficient and cost-effective materials.
Métodos De Síntesis
FPPP can be synthesized using a reaction between 4-fluorophenylacetonitrile and propan-2-ylmagnesiumbromide. The reaction is carried out in an inert atmosphere at room temperature. The reaction is then quenched with aqueous hydrochloric acid, and the product is isolated by column chromatography. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDQMJAXZADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)


